QTX125

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

QTX125 is a potent and highly selective HDAC6 inhibitor . It exhibits excellent selectivity over other HDACs and has antitumor effects . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .

Synthesis Analysis

This compound has been used in the synthesis of multifunctional CaCO3 nanoparticles loaded with Curcumin (Cur) and coated with hyaluronic acid (HA) (CaCO3@Cur@this compound@HA) through a one-step gas diffusion strategy .Molecular Structure Analysis

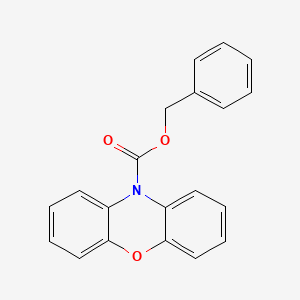

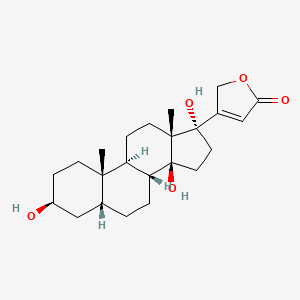

The chemical formula of this compound is C23H19N3O5 . Its exact mass is 417.13 and its molecular weight is 417.420 .Chemical Reactions Analysis

This compound has been used in the creation of CaCO3@Cur@this compound@HA nanoparticles . These nanoparticles have uniform spherical morphology and elemental distribution, with diameters around 450 nm .Physical And Chemical Properties Analysis

This compound has a molecular weight of 417.41 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .科学研究应用

遗传图谱和性状分析

在遗传图谱的背景下,QTX125(简称为QTX)被用于实验植物和动物的遗传图谱实验分析。QTX软件有助于对孟德尔遗传和数量性状位点进行图谱绘制,为遗传研究提供了重要工具。其跨平台可用性增强了在各种研究环境中的实用性(Manly, Cudmore, & Meer, 2001)。

量子技术与应用研究

在量子技术(QT)领域,术语QTX表示量子物理应用的快速进展。在这一领域,类似QTX的技术涵盖了量子通信、量子模拟、量子计算以及量子感知和计量等领域。这说明了this compound在促进应用量子研究突破方面的潜在相关性(Acín et al., 2018)。

机器人中的非语言交流

在人形机器人领域,类似QTX的模型被应用于非语言交流表达。这涉及使用“行为叠加”模型,将非语言数据编码到机器人现有的运动表达中。在机器人领域应用这种模型展示了类似this compound技术在增强机器人交流和互动能力方面的多样性(Brooks & Arkin, 2007)。

生物学和医学中的量子点应用

在生物学和医学领域,类似this compound的技术,特别是量子点(QDs),具有变革性潜力。这些技术用于高分辨率细胞成像、长期体内观察、肿瘤靶向和诊断,展示了this compound在生物医学科学中应用范围的广泛性(Michalet et al., 2005)。

基因定量和PCR技术

在分子生物学中,this compound类似于实时定量PCR(Q-PCR)中使用的技术,对于测量mRNA表达水平、DNA拷贝数和病毒滴度至关重要。这凸显了this compound在先进遗传分析和研究中的潜在适用性(Ginzinger, 2002)。

社会科学研究中的Q方法论

Q方法论可能在概念上与this compound相关联,结合定性和定量方法,被应用于各种社会科学研究领域。这种方法论在探索主观体验方面特别有用,表明了类似this compound方法的跨学科应用潜力(Brown, 1996)。

作用机制

未来方向

QTX125 has shown promise in preclinical models of B-cell lymphomas such as follicular lymphoma and Burkitt’s cell lymphoma, as well as acute myeloid leukemia . It has also been used in the creation of CaCO3@Cur@this compound@HA nanoparticles, which have shown promise for the treatment of colorectal cancer .

属性

CAS 编号 |

1279698-31-5 |

|---|---|

分子式 |

C23H19N3O5 |

分子量 |

417.42 |

IUPAC 名称 |

3-(3-Furyl)-N-{4-[(hydroxyamino)carbonyl]benzyl}-5-(4-hydroxyphenyl)-1H-pyrrole2-carboxamide |

InChI |

InChI=1S/C23H19N3O5/c27-18-7-5-15(6-8-18)20-11-19(17-9-10-31-13-17)21(25-20)23(29)24-12-14-1-3-16(4-2-14)22(28)26-30/h1-11,13,25,27,30H,12H2,(H,24,29)(H,26,28) |

InChI 键 |

OUFJXJJAONPLLU-UHFFFAOYSA-N |

SMILES |

O=C(C1=C(C2=COC=C2)C=C(C3=CC=C(O)C=C3)N1)NCC4=CC=C(C(NO)=O)C=C4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

QTX-125; QTX 125; QTX125 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

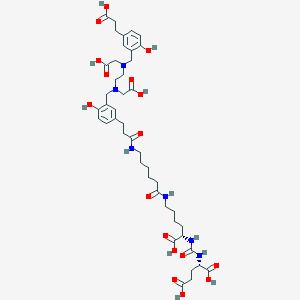

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)